5-[4-(dimethylamino)phenyl]-4-[(4-ethoxy-2-methylphenyl)carbonyl]-3-hydroxy-1-(pyridin-3-ylmethyl)-1,5-dihydro-2H-pyrrol-2-one
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Overview
Description
5-[4-(DIMETHYLAMINO)PHENYL]-4-(4-ETHOXY-2-METHYLBENZOYL)-3-HYDROXY-1-[(PYRIDIN-3-YL)METHYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE: is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a pyrrolidinone core, which is a common structural motif in many biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[4-(DIMETHYLAMINO)PHENYL]-4-(4-ETHOXY-2-METHYLBENZOYL)-3-HYDROXY-1-[(PYRIDIN-3-YL)METHYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE typically involves multiple steps, including:
Formation of the Pyrrolidinone Core: This can be achieved through a cyclization reaction involving appropriate precursors.
Functional Group Modifications: Introduction of the dimethylamino, ethoxy, and hydroxy groups through various organic reactions such as alkylation, acylation, and hydroxylation.
Final Assembly: Coupling of the pyrrolidinone core with the substituted benzoyl and pyridinylmethyl groups under specific reaction conditions.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve:
Catalysis: Use of catalysts to enhance reaction rates and selectivity.
Purification: Techniques such as crystallization, chromatography, and distillation to purify the final product.
Scalability: Ensuring the process is scalable for large-scale production while maintaining cost-effectiveness and environmental sustainability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxy group can undergo oxidation to form a ketone.
Reduction: The carbonyl group in the benzoyl moiety can be reduced to an alcohol.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an alcohol derivative.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Potential use as a ligand in catalytic reactions.
Biology
Biological Activity: Investigation of its potential biological activities such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine
Drug Development: Potential use as a lead compound in the development of new pharmaceuticals.
Industry
Material Science:
Mechanism of Action
The mechanism of action of 5-[4-(DIMETHYLAMINO)PHENYL]-4-(4-ETHOXY-2-METHYLBENZOYL)-3-HYDROXY-1-[(PYRIDIN-3-YL)METHYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE involves interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: Inhibition of specific enzymes involved in biological processes.
Receptor Binding: Binding to specific receptors to modulate their activity.
Signal Transduction: Modulation of signal transduction pathways to exert its effects.
Comparison with Similar Compounds
Similar Compounds
- 5-[4-(DIMETHYLAMINO)PHENYL]-4-(4-ETHOXY-3-METHYLBENZOYL)-3-HYDROXY-1,5-DIHYDRO-2H-PYRROL-2-ONE
- 1-[2-(DIMETHYLAMINO)ETHYL]-5-[4-(DIMETHYLAMINO)PHENYL]-4-(4-ETHOXY-3-METHYLBENZOYL)-3-HYDROXY-1,5-DIHYDRO-2H-PYRROL-2-ONE
Uniqueness
- Structural Features : The presence of the pyridinylmethyl group and the specific substitution pattern on the benzoyl moiety make it unique.
- Biological Activity : Potential differences in biological activity due to structural variations.
Properties
Molecular Formula |
C28H29N3O4 |
---|---|
Molecular Weight |
471.5 g/mol |
IUPAC Name |
(4E)-5-[4-(dimethylamino)phenyl]-4-[(4-ethoxy-2-methylphenyl)-hydroxymethylidene]-1-(pyridin-3-ylmethyl)pyrrolidine-2,3-dione |
InChI |
InChI=1S/C28H29N3O4/c1-5-35-22-12-13-23(18(2)15-22)26(32)24-25(20-8-10-21(11-9-20)30(3)4)31(28(34)27(24)33)17-19-7-6-14-29-16-19/h6-16,25,32H,5,17H2,1-4H3/b26-24+ |
InChI Key |
PIHKPOCSOSCORY-SHHOIMCASA-N |
Isomeric SMILES |
CCOC1=CC(=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)CC3=CN=CC=C3)C4=CC=C(C=C4)N(C)C)/O)C |
Canonical SMILES |
CCOC1=CC(=C(C=C1)C(=C2C(N(C(=O)C2=O)CC3=CN=CC=C3)C4=CC=C(C=C4)N(C)C)O)C |
Origin of Product |
United States |
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